5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrrole ring with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the carboxylation of the pyrrole ring, which can be achieved through the reaction with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Pyrrole N-oxides.
Reduction: Pyrrole alcohols or aldehydes.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromobenzyl)-1H-pyrrole-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
5-(3-Methylbenzyl)-1H-pyrrole-2-carboxylic acid: Similar structure with a methyl group instead of chlorine.
5-(3-Nitrobenzyl)-1H-pyrrole-2-carboxylic acid: Similar structure with a nitro group instead of chlorine.
Uniqueness
5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical reactivity and potential biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Biological Activity
5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 3-chlorobenzyl group and a carboxylic acid functional group. Its molecular formula is C11H10ClN1O2 with a molecular weight of approximately 221.64 g/mol. The presence of the chlorine atom and the carboxylic acid moiety may play significant roles in its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets through mechanisms such as:
- Enzyme Inhibition : It has been reported to exhibit moderate inhibitory effects on tyrosine kinase enzymes, which are crucial in cancer and inflammatory pathways.
- Microtubule Interaction : Analogous compounds have shown potential in disrupting microtubule dynamics, indicating that this compound might also affect cellular structures critical for mitosis .
- Antimicrobial Activity : Studies suggest that pyrrole derivatives can act against bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus .
Biological Activity Data
A summary of relevant biological activities associated with this compound and related compounds is presented below:
Compound Name | Target Activity | IC50/EC50 Values | Observations |
---|---|---|---|
This compound | Tyrosine Kinase Inhibition | Moderate activity | Potential for targeted therapy development |
Colchicine Analog | Microtubule Depolymerization | IC50 = 0.016 µM | High potency against cancer cell lines |
Pyrrole Derivative | Antimicrobial | MIC = 1 µg/mL (S. aureus) | Effective against resistant strains |
Case Study 1: Antitumor Activity
A study focused on the synthesis of pyrrole derivatives demonstrated that modifications at the benzyl position significantly influenced the antiproliferative activity against various cancer cell lines. The findings indicated that the introduction of electron-withdrawing groups enhanced the compound's potency against tumor cells .
Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives of pyrrole were evaluated for their antimicrobial properties. The study found that certain substitutions on the pyrrole ring led to improved activity against pathogenic bacteria, suggesting that similar modifications in this compound could yield promising results for antibiotic development .
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c13-9-3-1-2-8(6-9)7-10-4-5-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16) |
InChI Key |
OPNWVLOZFOFRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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